molecular formula C15H14N4OS B1385965 (4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol CAS No. 175604-99-6

(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol

Cat. No. B1385965
CAS RN: 175604-99-6
M. Wt: 298.4 g/mol
InChI Key: GEBHZXKBLKXFNR-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives have received substantial attention due to their wide range of biological properties . They have been extensively investigated for their therapeutic applications as drugs . Several drugs incorporate the structure of the 1,2,4-triazole ring, showing anticancer and anti-inflammatory activity . The 1,2,4-triazole ring is particularly known for its antifungal therapy .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves reactions with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide . Microwave-assisted synthesis has been used for efficient and rapid synthesis .


Molecular Structure Analysis

The 1,2,4-triazole ring consists of three functional groups: amine, thioamide, and hydrazyl . X-ray crystallography shows that this molecule is polar but with a C=S double bond .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazole derivatives involve cyclization reactions and addition reactions with different aldehydes .

Scientific Research Applications

4AMT-DPM has been studied for its potential applications in various scientific fields. For example, it has been used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand for metal complexes. Additionally, it has been used to study the structure and properties of proteins, as well as to study the mechanism of action of drugs. Furthermore, it has been used in the synthesis of nanoparticles and in the study of the structure of DNA.

Mechanism of Action

Advantages and Limitations for Lab Experiments

4AMT-DPM has several advantages for lab experiments. It is a relatively inexpensive compound and is easy to synthesize. Furthermore, it is relatively non-toxic and can be stored for long periods of time without degradation. However, it can be difficult to purify and can react with other compounds in solution.

Future Directions

There are many potential future directions for 4AMT-DPM. For example, it could be used to study the mechanism of action of drugs and to develop new drugs. Additionally, it could be used to study the structure and properties of proteins and to develop new drugs that target specific proteins. Additionally, it could be used to study the structure of DNA and to develop new therapeutic agents. Finally, it could be used to study the biochemical and physiological effects of other compounds and to develop new treatments for various diseases.

Safety and Hazards

Some 1,2,4-triazole derivatives are known to be flammable solids. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-amino-3-[hydroxy(diphenyl)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS/c16-19-13(17-18-14(19)21)15(20,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,20H,16H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBHZXKBLKXFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=NNC(=S)N3N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol
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(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol
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(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol
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(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol
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(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol
Reactant of Route 6
(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)(diphenyl)methanol

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